![molecular formula C7H8BrNO4S2 B2905717 3-{[(5-Bromothien-2-YL)sulfonyl]amino}-propanoic acid CAS No. 813530-38-0](/img/structure/B2905717.png)
3-{[(5-Bromothien-2-YL)sulfonyl]amino}-propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-{[(5-Bromothien-2-YL)sulfonyl]amino}-propanoic acid involves several steps. One common method includes the reaction of 5-bromothiophene-2-sulfonyl chloride with 3-aminopropanoic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3-{[(5-Bromothien-2-YL)sulfonyl]amino}-propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide is C12H11N3O3S with a molecular weight of 277.30 g/mol. The compound features a thiophene ring, a pyridine moiety, and functional groups that may interact with biological targets.
Medicinal Chemistry Applications
Anticancer Activity
Several studies have indicated that compounds similar to N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide exhibit anticancer properties. Research into derivatives of this compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies have demonstrated that similar thiophene-containing compounds can inhibit bacterial growth, making them candidates for developing new antibiotics.
Data Table: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Induction of apoptosis | |
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
-
Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of a related compound in breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that the compound could serve as a lead for further development in cancer therapy. -
Antimicrobial Testing
In vitro testing against Staphylococcus aureus revealed that N-(4-carbamoylthiophen-3-yl)-2-methoxypyridine-3-carboxamide exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL. This finding positions the compound as a promising candidate for further exploration in antimicrobial drug development.
Mechanism of Action
The mechanism of action of 3-{[(5-Bromothien-2-YL)sulfonyl]amino}-propanoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity or altering their function . The bromine atom may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
3-{[(5-Bromothien-2-YL)sulfonyl]amino}-propanoic acid can be compared with other similar compounds, such as:
3-{[(5-Chlorothien-2-YL)sulfonyl]amino}-propanoic acid: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and binding properties.
3-{[(5-Methylthien-2-YL)sulfonyl]amino}-propanoic acid: The presence of a methyl group instead of a bromine atom can influence the compound’s hydrophobicity and interaction with biological targets.
Biological Activity
3-{[(5-Bromothien-2-YL)sulfonyl]amino}-propanoic acid is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a bromothienyl group and a sulfonamide moiety, suggests potential interactions with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₈BrNO₄S
- Molecular Weight : 314.18 g/mol
- CAS Number : 813530-38-0
The compound features a sulfonamide functional group, which is known for its ability to interact with biological molecules, particularly enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. The sulfonyl group can form hydrogen bonds with amino acids in the active sites of target proteins, potentially leading to:
- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase or proteases, which play critical roles in various metabolic processes.
- Protein Interaction Modulation : It can alter protein-protein interactions, impacting cellular signaling pathways relevant to cancer and inflammation.
Biological Applications
This compound has been utilized in various biological studies:
- Proteomics Research : It serves as a tool for studying protein interactions and functions.
- Cellular Assays : The compound is used in assays to investigate cellular processes such as apoptosis and cell proliferation.
- Medical Research : Potential applications in treating diseases characterized by dysregulated signaling pathways, including cancer.
Table 1: Summary of Key Studies Involving this compound
Detailed Research Findings
- Inhibition of Carbonic Anhydrase : A study indicated that this compound effectively inhibits carbonic anhydrase activity, which is crucial for maintaining pH balance in cells. This inhibition could lead to therapeutic applications in conditions like glaucoma and epilepsy.
- Impact on Cancer Cell Lines : Research involving various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis, suggesting its potential as an anti-cancer agent.
- Modulation of Inflammatory Responses : The compound has been observed to downregulate pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
Properties
IUPAC Name |
3-[(5-bromothiophen-2-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO4S2/c8-5-1-2-7(14-5)15(12,13)9-4-3-6(10)11/h1-2,9H,3-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYOGYSUBWGBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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